

# 3-(3-Chlorophenoxy)-2-butanone molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)-2-butanone

CAS No.: 27044-53-7

Cat. No.: B2794438

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## Technical Monograph: 3-(3-Chlorophenoxy)-2-butanone

Role of  $\alpha$ -Phenoxy Ketones in Heterocyclic Scaffold Synthesis

### Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7][8]

3-(3-Chlorophenoxy)-2-butanone is a chiral

-phenoxy ketone utilized primarily as a versatile intermediate in the synthesis of benzofuran derivatives and agrochemical fungicides.[1] Its structure features a phenoxy ether linkage connecting a meta-chlorinated aromatic ring to a butanone backbone, introducing a chiral center at the C3 position.[1]

### Core Data Summary

Parameter	Specification
CAS Number	27044-53-7
IUPAC Name	3-(3-chlorophenoxy)butan-2-one
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub>
Molecular Weight	198.65 g/mol
SMILES	<chem>CC(C(OC1=CC=CC(Cl)=C1)C)=O</chem>
InChI Key	QXXKQBYBMMJKAO-UHFFFAOYSA-N
Physical State	Liquid (Standard conditions)
Predicted LogP	~2.70 (Lipophilic)
H-Bond Acceptors	2 (Ketone O, Ether O)

## Synthetic Methodology: Williamson Ether Synthesis[5]

The most robust route for synthesizing **3-(3-Chlorophenoxy)-2-butanone** involves the alkylation of 3-chlorophenol with 3-chloro-2-butanone (or the more reactive 3-bromo-2-butanone) under basic conditions.[1]

### Reaction Logic

This is a classic SN<sub>2</sub> substitution. The phenoxide ion (generated in situ) attacks the secondary halide of the ketone.

- Challenge: The secondary halide at C3 is sterically hindered compared to primary halides, requiring elevated temperatures or catalytic activation (iodide source).
- Regioselectivity: Alkylation occurs at the oxygen (O-alkylation) rather than the carbon ring (C-alkylation) due to the hard/soft acid-base nature of the phenoxide in aprotic polar solvents.[1]

### Experimental Protocol

## Reagents:

- 3-Chlorophenol (1.0 equiv)[1]
- 3-Chloro-2-butanone (1.1 equiv) [CAS: 4091-39-8][2][1]
- Potassium Carbonate (  
, anhydrous, 2.0 equiv)
- Potassium Iodide (KI, 0.1 equiv) - Catalyst[1]
- Solvent: Acetone or DMF (Dimethylformamide)[1]

## Step-by-Step Workflow:

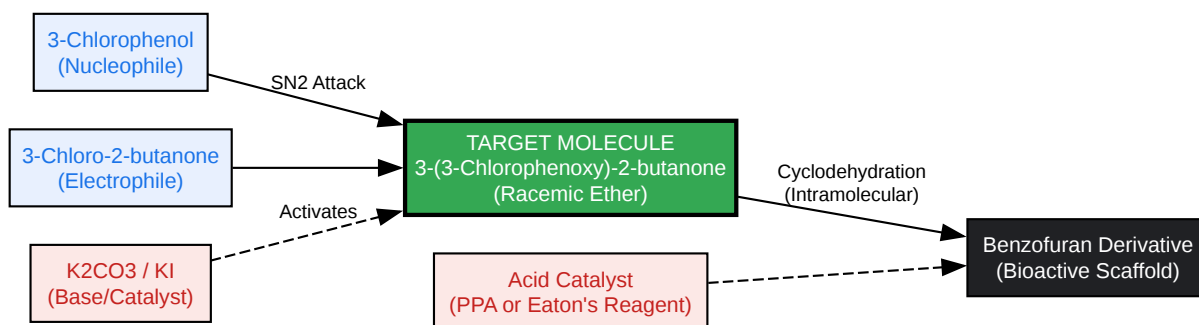
- Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorophenol (e.g., 10 mmol) in anhydrous acetone (30 mL). Add anhydrous (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Addition: Add catalytic KI (1 mmol) followed by the dropwise addition of 3-chloro-2-butanone (11 mmol).
  - Note: If using DMF, heating to 80°C is sufficient.[3] If using acetone, the system must be refluxed.
- Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor reaction progress via TLC (Solvent system: Hexane/EtOAc 4:1). The starting phenol spot should disappear.[1]
- Work-up: Cool to room temperature. Filter off the inorganic salts (  
, excess  
).
- Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.

- Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

## Mechanistic & Application Pathway (Visualization)

The following diagram illustrates the synthesis of the target molecule and its subsequent cyclization into a benzofuran scaffold—a critical pathway in drug discovery for creating bioactive heterocycles.



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Figure 1: Synthetic route from precursors to the target

-phenoxy ketone and its downstream utility in benzofuran synthesis.[1][3]

## Analytical Validation (Quality Control)[5]

To validate the identity of synthesized **3-(3-Chlorophenoxy)-2-butanone**, researchers should look for the following spectral signatures.

### Proton NMR ( NMR, 400 MHz, )

- 1.60 ppm (d, 3H): Methyl group at C4 (coupled to the methine proton).[1]
- 2.25 ppm (s, 3H): Methyl ketone group (singlet, isolated).[1]
- 4.65 ppm (q, 1H): The chiral methine proton (

).[1] This quartet is the diagnostic signal for the successful formation of the ether linkage at the alpha position.

- 6.70 – 7.20 ppm (m, 4H): Aromatic protons showing the meta-substitution pattern (characteristic splitting for 1,3-disubstituted benzene).[1]

## Mass Spectrometry (GC-MS)

- Molecular Ion ( ): 198 m/z (and 200 m/z in 3:1 ratio due to isotope).[1]
- Base Peak: Often observed at 43 m/z (Acetyl group ) or 127/129 m/z (Chlorophenol fragment after ether cleavage).[1]

## Applications in Drug Development[5] Benzofuran Synthesis (Scaffold Hopping)

The primary utility of **3-(3-Chlorophenoxy)-2-butanone** is as a precursor for substituted benzofurans.[1] Upon treatment with dehydrating acids (e.g., Polyphosphoric acid or Eaton's reagent), the molecule undergoes cyclodehydration.[3] The ketone carbonyl oxygen attacks the aromatic ring (ortho position), closing the furan ring.

- Relevance: Benzofurans are privileged structures in medicinal chemistry, found in anti-arrhythmic drugs (e.g., Amiodarone analogs) and antifungal agents.

## Antifungal Pharmacophores

Phenoxy-butanone derivatives exhibit intrinsic antifungal activity against phytopathogens such as *Aspergillus flavus* and *Fusarium graminearum*.[1] The lipophilic chlorophenoxy moiety facilitates cell membrane penetration, while the ketone group can interact with fungal enzymes involved in ergosterol biosynthesis.

## Safety & Handling (GHS Classification)

Signal Word:WARNING

Hazard Code	Description
H302	Harmful if swallowed.[4][1]
H315	Causes skin irritation.[1]
H319	Causes serious eye irritation.[1]
H335	May cause respiratory irritation.[1]

#### Handling Protocol:

- Always handle in a fume hood to avoid inhalation of vapors.[1]
- Wear nitrile gloves; phenoxy ketones can be absorbed through the skin.[1]
- Store in a cool, dry place away from strong oxidizing agents.

## References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 20026, 3-Chloro-2-butanone (Reactant Profile). Retrieved from [\[Link\]](#)[1]
- ResearchGate. (2012).[1] Synthesis of  $\alpha$ -phenoxy ketones from  $\alpha$ -bromo ketones and phenols. Retrieved from [\[Link\]](#)

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## Sources

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